An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4)
An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4), also known as Lactamide MEA. This document is intended for researchers, scientists, and professionals in drug development and related fields. It includes detailed experimental protocols, tabulated data for easy reference, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound.
Introduction
2-Hydroxy-N-(2-hydroxyethyl)propanamide is a versatile organic compound with applications in the cosmetic and pharmaceutical industries.[1][2] It is recognized for its properties as a surfactant, emulsifier, humectant, and skin conditioning agent.[1][2] Recent findings have also suggested its potential as a tyrosinase and TNF-α inhibitor, opening avenues for its investigation in therapeutic applications.[1] This guide aims to consolidate the available technical information on this compound to support further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-N-(2-hydroxyethyl)propanamide is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5422-34-4 | [1][3] |
| Molecular Formula | C₅H₁₁NO₃ | [1][3] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| Appearance | Light yellow to yellow to orange clear, viscous liquid | [2] |
| Odor | Cooked brown roasted aroma | |
| Boiling Point | 380.3 °C at 760 mmHg | [4] |
| Reduced Pressure Boiling Point | 451-456 K at 0.0001 bar | [5] |
| Density | 1.184 g/cm³ | [4] |
| Refractive Index (n_D^20) | 1.4850 | [6] |
| Solubility | Very soluble in water; insoluble in pentane and diethyl ether. | [4] |
| Flash Point | 183.8 °C | [4] |
| Phase Transition Temperature | -19 °C | [1] |
Spectroscopic Data
| Spectrum Type | Data Availability / Reference |
| ¹H NMR | Data for the similar compound N-(2-hydroxyethyl)propionamide is available, which can provide insights into the expected spectrum.[7] |
| ¹³C NMR | A ¹³C NMR spectrum is available on SpectraBase.[8] |
| IR | An IR spectrum is available on the NIST WebBook and SpectraBase.[8][9] |
| Mass Spectrometry (MS) | A mass spectrum (electron ionization) is available on the NIST WebBook. A GC-MS spectrum is also referenced on SpectraBase.[5][8] |
Experimental Protocols
Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide
A plausible and documented method for the synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide is the aminolysis of an alkyl lactate, such as ethyl lactate, with monoethanolamine.[6]
Reaction Scheme:
Materials:
-
Ethyl lactate (0.6 mole, 70.8 g)
-
Monoethanolamine (0.6 mole, 36.6 g)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine ethyl lactate and monoethanolamine in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Stir the mixture at 60°C for 16 hours.[6]
-
After the reaction is complete, remove the ethanol byproduct by distillation under reduced pressure.[6]
-
The resulting product is a light yellow, viscous liquid.[6] The reported yield is approximately 89%.[6]
Purification
The crude product from the synthesis can be purified to remove any unreacted starting materials and byproducts.
4.2.1. Distillation: As the primary byproduct, ethanol, is removed by distillation, further purification of the final product can also be achieved through vacuum distillation.
4.2.2. Crystallization: For similar hydroxyethyl amides, crystallization has been employed as a purification method.[10] This involves dissolving the crude product in a suitable solvent and inducing crystallization, followed by filtration.
Tyrosinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for assessing the tyrosinase inhibitory activity of 2-Hydroxy-N-(2-hydroxyethyl)propanamide.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
2-Hydroxy-N-(2-hydroxyethyl)propanamide (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., phosphate buffer or DMSO).
-
In a 96-well plate, add the test compound solution, positive control, and a blank (solvent only).
-
Add the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475-490 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
TNF-α Inhibition Assay (General Protocol)
This is a general protocol for evaluating the inhibitory effect of 2-Hydroxy-N-(2-hydroxyethyl)propanamide on TNF-α production in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line (or similar)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
2-Hydroxy-N-(2-hydroxyethyl)propanamide (test compound)
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound and dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the concentration of the test compound that inhibits TNF-α production by 50% (IC₅₀).
Signaling Pathways
Tyrosinase and Melanogenesis Signaling Pathway
Tyrosinase is a key enzyme in the melanogenesis pathway, which is responsible for pigment production. Inhibition of tyrosinase can lead to a reduction in melanin synthesis. The general signaling cascade is depicted below.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the immune response. Its signaling is mediated through its receptors, primarily TNFR1, leading to the activation of downstream pathways such as NF-κB and MAPK, which regulate inflammation and apoptosis.
Safety and Handling
2-Hydroxy-N-(2-hydroxyethyl)propanamide is generally considered to be a mild and non-irritating compound, making it suitable for use in cosmetic formulations. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
2-Hydroxy-N-(2-hydroxyethyl)propanamide is a compound with established applications in the cosmetics industry and emerging potential in the pharmaceutical sector. This guide has provided a consolidated resource of its physicochemical properties, a plausible synthesis route, general protocols for evaluating its biological activity, and an overview of the relevant signaling pathways. It is hoped that this information will serve as a valuable tool for researchers and professionals working on the development of new applications for this versatile molecule. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. 2-Hydroxy-N-(2-hydroxyethyl)propanamide | 5422-34-4 | FH133348 [biosynth.com]
- 2. CAS 5422-34-4: Lactamide MEA | CymitQuimica [cymitquimica.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Propanamide,2-hydroxy-N-(2-hydroxyethyl)-;5422-34-4 [axsyn.com]
- 5. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]
- 6. prepchem.com [prepchem.com]
- 7. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]
- 10. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
